N'1,N'4-dibenzylideneterephthalohydrazide
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Overview
Description
N’1,N’4-dibenzylideneterephthalohydrazide is a chemical compound with the molecular formula C22H18N4O2 It is known for its unique structure, which includes two benzylidene groups attached to a terephthalohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’4-dibenzylideneterephthalohydrazide typically involves the condensation reaction between terephthalohydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’1,N’4-dibenzylideneterephthalohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’1,N’4-dibenzylideneterephthalohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzylidene groups can participate in substitution reactions, where substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzylidene derivatives.
Scientific Research Applications
N’1,N’4-dibenzylideneterephthalohydrazide has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the production of specialty chemicals and materials, where its specific properties are leveraged for various applications.
Mechanism of Action
The mechanism by which N’1,N’4-dibenzylideneterephthalohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of cellular membranes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N’1,N’4-dibenzylideneterephthalohydrazide can be compared with other similar compounds, such as:
N’1,N’4-diphenylterephthalohydrazide: This compound has phenyl groups instead of benzylidene groups, leading to different reactivity and applications.
N’1,N’4-dibenzylterephthalohydrazide:
Properties
IUPAC Name |
1-N,4-N-bis[(E)-benzylideneamino]benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c27-21(25-23-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(28)26-24-16-18-9-5-2-6-10-18/h1-16H,(H,25,27)(H,26,28)/b23-15+,24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAPXQGYQZHJKF-DFEHQXHXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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